molecular formula C15H17NO5S2 B3014883 methyl 4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate CAS No. 1448129-50-7

methyl 4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate

Cat. No. B3014883
CAS RN: 1448129-50-7
M. Wt: 355.42
InChI Key: DBKNXRUDISNLCA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiophene derivatives, such as the one , often involves heterocyclization of readily available S-containing alkyne substrates . The acetylenic S-containing precursors can be easily prepared from commercially available compounds through simple synthetic steps .


Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, which is a five-membered ring made up of one sulfur atom . The exact structure and orientation of the atoms within the molecule would require more specific data or a detailed spectroscopic analysis.

Scientific Research Applications

Cyclization Reactions and Compound Synthesis

Research has shown that derivatives related to "methyl 4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate" undergo cyclization reactions, forming compounds with potential in various chemical syntheses. For example, methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate cyclizes in the presence of bases to yield 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, regardless of the base strength (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).

Photophysical Properties and Luminescence

Another study focused on the synthesis and photophysical properties of compounds structurally related to the target molecule, highlighting how substituents on the thiophenyl moiety can drastically affect luminescence properties. The introduction of methoxy and cyano groups led to significant changes in quantum yield and solvatochromic effects, indicating the potential use of these compounds in designing materials with specific optical properties (Kim, Cho, Kim, Kwon, Kang, Sohn, & Kim, 2021).

Organic Synthesis Optimization

The synthesis of related compounds involves multi-step reactions, with studies aiming to optimize conditions for higher yields. For instance, the synthesis process of methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate in pharmaceutical manufacturing, has been optimized to improve overall yield and efficiency, demonstrating the importance of such compounds in drug synthesis pathways (Xu, Guo, Li, & Liu, 2018).

Environmental and Material Applications

Research into the environmental and materials science applications of compounds related to "methyl 4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate" includes studying their degradation products in peatlands and their potential as indicators of redox conditions. These studies provide insights into the environmental fate and ecological roles of such compounds (Swain & Abbott, 2013).

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of derivatives have been investigated, revealing their potential as materials for NLO applications. Studies using density functional theory (DFT) have found that these compounds exhibit significant hyperpolarizabilities, suggesting their usefulness in the development of new NLO materials (Kiven, Nkungli, Tasheh, & Ghogomu, 2023).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature. As with any chemical compound, appropriate safety measures should be taken when handling it, including the use of personal protective equipment .

properties

IUPAC Name

methyl 4-[(2-methoxy-2-thiophen-3-ylethyl)sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5S2/c1-20-14(12-7-8-22-10-12)9-16-23(18,19)13-5-3-11(4-6-13)15(17)21-2/h3-8,10,14,16H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKNXRUDISNLCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(N-(2-methoxy-2-(thiophen-3-yl)ethyl)sulfamoyl)benzoate

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